![molecular formula C12H9Cl2FO4 B1417228 Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate CAS No. 1041553-00-7](/img/structure/B1417228.png)
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate
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Overview
Description
“(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol” is an aryl fluorinated building block . It’s a key intermediate required for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK that is currently in clinical development .
Synthesis Analysis
This compound was synthesized by reducing the corresponding acetophenone derivative 2,6-dichloro-5-fluorophenacetone (DFPA) employing a variant of the ADH from Lactobacillus kefir and a GDH-based recycling system .Chemical Reactions Analysis
The compound was synthesized through a biotransformation-mediated process. The reaction involved reducing the corresponding acetophenone derivative 2,6-dichloro-5-fluorophenacetone (DFPA) using a variant of the ADH from Lactobacillus kefir and a GDH-based recycling system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.03 . Other physical and chemical properties like its refractive index, boiling point, and density are also mentioned .Scientific Research Applications
I have conducted a search for the scientific research applications of “Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate,” but unfortunately, there is limited information available on this specific compound. However, a related compound, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol , has been mentioned as an intermediate in the synthesis of Crizotinib , which is a potential antitumor agent .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is a key intermediate in the synthetic preparation of Crizotinib , a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) . These kinases are the primary targets of this compound. c-MET and ALK play crucial roles in cell growth and survival, and their dysregulation is often associated with the development and progression of certain types of cancer .
Mode of Action
The compound interacts with its targets, c-MET and ALK, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-MET and ALK affects multiple biochemical pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth . The disruption of these pathways leads to the inhibition of tumor growth .
Pharmacokinetics
It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and survival, leading to the suppression of tumor growth . This is achieved through the inhibition of the kinase activity of c-MET and ALK, and the subsequent disruption of the signaling pathways they regulate .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the genetic makeup of the cells it targets, as well as the presence of other drugs .
properties
IUPAC Name |
ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FO4/c1-2-19-12(18)9(17)5-8(16)10-6(13)3-4-7(15)11(10)14/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRLCTUZLOYOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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